molecular formula C20H36O5 B13896367 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid

Cat. No.: B13896367
M. Wt: 356.5 g/mol
InChI Key: FVPKMMQYALWZHV-UHFFFAOYSA-N
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Description

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxyl and oxooctyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Oxooctyl Group: This step involves the addition of an oxooctyl group to the cyclopentyl ring, which can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid
  • 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid

Uniqueness

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and oxooctyl groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKMMQYALWZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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